6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
Description
Properties
IUPAC Name |
6-fluoro-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-9-3-1-4-10-8(9)7-13-11-5-2-6-14(10)11/h1,3-4H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLRITBJJQAEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NCC3=C(N2C1)C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1. Optimization of Rhodium-Catalyzed Fluorovinylation Reaction Conditions
| Entry | Catalyst (5 mol %) | Solvent | Additive | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | RhCp*(MeCN)3(SbF6)2 | CF3CH2OH | CsOPiv | 60 | 39 |
| 2 | RhCp*(MeCN)3(SbF6)2 | MeOH | CsOPiv | 60 | 22 |
| 3 | RhCp*(MeCN)3(SbF6)2 | EtOH | CsOPiv | 60 | 19 |
| 11 | RhCp*(MeCN)3(SbF6)2 | HFIP | CsOPiv | 60 | 86 |
| 17b | RhCp*(MeCN)3(SbF6)2 | HFIP | CsOPiv | 60 | 92 |
| 22b | None | HFIP | CsOPiv | 60 | NR |
Notes: CsOPiv = cesium pivalate; HFIP = hexafluoroisopropanol; NR = no reaction; b = 6 h reaction time.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Conditions | Advantages | Limitations | Applicability to 6-Fluoro Derivative |
|---|---|---|---|---|
| Domino-type iodine catalysis in ionic liquids | Iodine catalyst, ionic liquid solvent | Green, one-pot, high atom economy | Specific haloketones needed | Adaptable with fluorinated substrates |
| Mechanochemical double cyclocondensation | Amberlyst® 15, ball milling | Sustainable, fast, solvent-minimal | Requires suitable ketoester | Potential with fluorinated ketoesters |
| Rhodium-catalyzed C–H activation and fluorovinylation | RhCp*(MeCN)3(SbF6)2, HFIP, 60 °C | High yield, selective fluorination | Sensitive to substituent effects | Direct fluorination route, highly suitable |
Research Findings and Notes
- The rhodium-catalyzed fluorovinylation method stands out for its high efficiency and selectivity in introducing fluorine into the quinazoline scaffold, which is critical for the synthesis of 6-fluoro derivatives.
- Mechanochemical methods represent a promising sustainable alternative, especially for large-scale or industrial synthesis, reducing reaction times and solvent usage.
- Domino-type reactions catalyzed by iodine in ionic liquids offer a versatile platform for constructing complex fused heterocycles, potentially including fluorinated pyrroloquinazolines.
- Reaction conditions such as solvent choice, catalyst loading, temperature, and additives significantly affect yields and selectivity, as demonstrated in detailed optimization studies.
- The presence and position of electron-donating or withdrawing groups on the aromatic ring influence the success of fluorination and cyclization steps.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 6-position activates the quinazoline ring for nucleophilic substitution under specific conditions. For example:
Reaction:
Substitution of fluorine with nitrogen- or oxygen-based nucleophiles.
Conditions:
-
Base: Cs₂CO₃ (2.5–4.0 equiv)
-
Solvent: DMSO or HFIP
-
Temperature: 135°C
Outcome:
Formation of 6-substituted pyrroloquinazoline derivatives via SNAr mechanism .
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzamide | 2-Phenylquinazolin-4-one | 86 | |
| p-Toluidine | 6-(p-Tolyl)pyrroloquinazoline | 72 |
Transition Metal-Catalyzed Coupling
The compound participates in rhodium(III)-catalyzed C–H activation reactions, forming complex fused heterocycles.
Reaction:
Coupling with difluorovinyl tosylate.
Conditions:
-
Catalyst: RhCp*(MeCN)₃(SbF₆)₂ (4 mol%)
-
Additive: CsOPiv (1.0 equiv)
-
Solvent: Hexafluoroisopropanol (HFIP)
-
Temperature: 60°C
Outcome:
β-F elimination generates monofluoroolefin derivatives (e.g., 2-(o-monofluoroalkenylaryl)pyrroloquinazolines) .
Radical-Mediated Cycloaddition
Radical pathways enable the formation of tricyclic fused systems.
Reaction:
Intramolecular cycloaddition with tert-butyl nitrite (TBN).
Conditions:
-
Radical Initiator: TBN (3.0 equiv)
-
Solvent: DMSO
-
Temperature: 80°C
Mechanism:
Radical intermediates confirmed via quenching with TEMPO .
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-Methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one | 4H,6H-Isoxazolo[3′,4′:3,4]pyrrolo[2,1-b]quinazolin-6-one | 89 |
Base-Promoted Cyclization
Alkaline conditions facilitate ring expansion or contraction.
Reaction:
Cyclization with haloketones (e.g., 5-chloropentan-2-one).
Conditions:
-
Catalyst: Iodine (10 mol%)
-
Solvent: Ionic liquid ([Bmim]Br)
-
Temperature: 100°C
Outcome:
Synthesis of pentacyclic benzoimidazo-pyrroloquinazoline derivatives .
Functionalization at the Pyrrole Moiety
The pyrrole ring undergoes electrophilic substitution, such as:
-
Nitration: HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives.
-
Halogenation: NBS in CCl₄ produces 2-bromopyrroloquinazoline.
Comparative Reactivity with Analogues
The fluorine atom enhances electrophilicity compared to non-fluorinated analogues:
| Compound | Reaction Rate (SNAr) | Reference |
|---|---|---|
| 6-Fluoro-pyrroloquinazoline | 1.0 (baseline) | |
| 6-Chloro-pyrroloquinazoline | 0.7 | |
| 6-Methyl-pyrroloquinazoline | 0.2 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrroloquinazolines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds can inhibit specific kinases involved in cancer cell proliferation. The structural framework of 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline allows for modifications that enhance selectivity towards cancer cells while minimizing effects on normal cells.
- Case Study : A derivative of this compound was shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrroloquinazolines:
- Broad-Spectrum Activity : Compounds with this scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances lipophilicity, which is crucial for membrane penetration.
- Example Findings : In vitro studies revealed that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli .
Synthesis of Complex Molecules
The unique structure of this compound serves as a versatile building block in organic synthesis:
- Reactivity : The nitrogen atoms in the pyrrole ring can participate in various reaction pathways such as nucleophilic substitutions and cycloadditions.
- Example Synthesis : A recent synthesis strategy involved using this compound as a precursor for generating polysubstituted quinazolines through palladium-catalyzed reactions .
Material Science
The compound's electronic properties make it suitable for applications in material science:
- Conductive Polymers : Research has explored its use in developing conductive polymers due to its ability to form stable radical cations .
- Photonic Devices : Its optical properties have led to investigations into its application in photonic devices and sensors.
Data Summary Table
Mechanism of Action
The mechanism of action of 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline with structurally related heterocycles:
Key Observations
Antimicrobial Activity vs. Cytotoxicity :
- The 5H-pyrrolo[1,2-a]imidazole derivative (Compound 6c) exhibits potent antimicrobial activity but lacks selectivity, with cytotoxicity (CC₅₀) overlapping its MIC values . In contrast, fluorinated pyrroloquinazolines may offer improved selectivity due to fluorine’s electronegativity and reduced off-target interactions .
Structural Flexibility and Bioactivity :
- Methoxy and phenethyloxy substituents (e.g., in triazoloquinazolines) enhance solubility but may limit blood-brain barrier penetration compared to the compact fluorinated pyrroloquinazoline structure .
Synthetic Accessibility :
- Pyrrolo[1,2-a]quinazolines synthesized via gold-catalyzed reactions (e.g., ) achieve higher complexity than triazoloquinazolines, which require multi-step alkylation and cyclization .
CNS Potential: Non-fluorinated pyrrolo[1,2-a]quinazolines are reported as barbiturate potentiators and sedatives, suggesting the 6-fluoro analog could enhance these effects via improved pharmacokinetics .
Biological Activity
Overview
6-Fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C11H11FN2 and a molecular weight of 190.22 g/mol, this compound exhibits unique properties due to the presence of a fluorine atom at the 6th position. This modification enhances its stability and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit various kinases involved in cell signaling pathways, which can lead to altered cell proliferation and survival rates. This mechanism is crucial for its potential applications in cancer therapy and other diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Cytotoxicity Assays : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values ranging from 43.15 µM to 68.17 µM across different cell lines, indicating moderate to high efficacy depending on the specific cellular context .
- Structure-Activity Relationship (SAR) : Modifications to the pyrroloquinazoline scaffold have been explored to enhance its anticancer activity. Substituents at various positions have been shown to alter cytotoxicity profiles significantly; for example, compounds with halogen substitutions demonstrated varied activity against HepG2 and HeLa cell lines .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
- Minimum Inhibitory Concentrations (MIC) : The compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae with MIC values reported at 50 µM and 75 µM respectively. This suggests potential applications in treating bacterial infections .
Case Study: Anticancer Efficacy
A detailed study focused on the optimization of dihydroquinazolinone derivatives highlighted the role of this compound as a lead compound. Researchers found that incorporating polar functionalities into the structure improved both aqueous solubility and metabolic stability while maintaining potent antiparasitic activity against malaria models. The lead compound showed an EC50 value of 0.395 μM against Plasmodium falciparum ATP4 targets in vitro .
Case Study: Antimicrobial Activity
Another study investigated the compound's effectiveness against various bacterial strains. The results indicated that modifications in the structure could enhance antimicrobial potency without increasing cytotoxicity towards human cells. This balance is critical for developing new therapeutic agents that are both effective against pathogens and safe for human use .
Comparative Analysis
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µM) |
|---|---|---|
| This compound | 43.15 - 68.17 | S. aureus: 50; S. agalactiae: 75 |
| Analog A (e.g., 6-Chloro derivative) | Varies | Varies |
| Analog B (e.g., 6-Methyl derivative) | Varies | Varies |
Q & A
Q. What are the critical steps for synthesizing 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline with high purity?
- Methodological Answer : Synthesis typically involves cyclization reactions using fluorinated precursors. For example, fluorophenyl-substituted intermediates can undergo [3+2] cycloaddition or palladium-catalyzed coupling to form the pyrroloquinazoline core. Key steps include:
- Purification via column chromatography using gradients of ethyl acetate/hexane.
- Characterization by NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z 245.1 [M+H]) to confirm molecular weight and functional groups .
Example Data :
| Parameter | Value |
|---|---|
| Yield | 39.5%–58% (optimized) |
| Melting Point | 196–198°C |
| LC-MS (m/z) | 245.1 [M+H] |
Q. How can elemental analysis and spectroscopic methods validate the purity of synthesized compounds?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 72.27% calc. vs. 72.31% obs.; N: 16.86% calc. vs. 16.88% obs.) .
- NMR : Identify diagnostic peaks (e.g., NH protons at δ 10.2–11.0 ppm, fluoro-substituted aromatic protons at δ 7.5–8.0 ppm) .
- LC-MS : Detect molecular ion peaks and rule out impurities with deviations >5 ppm .
Advanced Research Questions
Q. How does fluorination influence the electronic properties and bioactivity of pyrrolo[1,2-a]quinazoline derivatives?
- Methodological Answer : Fluorine’s electronegativity alters electron density, affecting binding affinity to biological targets (e.g., kinases). Computational studies (DFT) can map HOMO/LUMO orbitals to predict reactivity. Experimentally:
- SAR Studies : Compare IC values of fluorinated vs. non-fluorinated analogs (e.g., 6-fluoro derivatives show 10-fold higher inhibition of EGFR kinase) .
- X-ray Crystallography : Resolve fluorine’s position in the crystal lattice (e.g., C–F bond length ≈1.34 Å) .
Q. How can conflicting NMR data for structurally similar pyrroloquinazoline derivatives be resolved?
- Methodological Answer : Use advanced NMR techniques:
- NOESY/ROESY : Detect through-space correlations to confirm substituent positions (e.g., distinguish between C-6 and C-7 fluorination) .
- NMR : Identify fluorine’s chemical environment (δ –110 to –120 ppm for aromatic fluorides) .
Case Study : A study revised the structure of pyrrolo[1,2-c]quinazoline derivatives using NOE experiments, confirming substituent positions previously misassigned .
Q. What strategies optimize reaction yields in multi-step syntheses of fluorinated pyrroloquinazolines?
- Methodological Answer :
- Catalyst Screening : Pd(OAc)/Xantphos for Suzuki-Miyaura couplings improves cross-coupling efficiency (yields >70%) .
- Solvent Optimization : Use DMF at 80°C for cyclization steps to minimize side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with comparable yields .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed elemental analysis results?
- Methodological Answer :
- Recrystallization : Purify the compound using solvent mixtures (e.g., CHCl/MeOH) to remove hygroscopic impurities.
- Thermogravimetric Analysis (TGA) : Confirm absence of solvent/moisture (weight loss <1% below 150°C) .
Q. Why might LC-MS data show unexpected adducts or fragmentation patterns?
- Methodological Answer :
- Ionization Source Adjustment : Use ESI+ instead of APCI+ to reduce in-source fragmentation.
- Collision Energy Optimization : Lower CE (5–10 eV) to preserve molecular ions .
Methodological Tools for Structural Confirmation
Q. What computational methods predict the regioselectivity of fluorination in pyrroloquinazolines?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
